4-[(5-chloro-2-propoxyphenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole
Overview
Description
4-[(5-chloro-2-propoxyphenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is notable for its unique structural features, which include a nitro group, a chloro-substituted phenyl ring, and a propoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-2-propoxyphenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the nitro group: Nitration of the imidazole ring using nitric acid and sulfuric acid under controlled conditions.
Substitution reactions: Introduction of the chloro and propoxy groups through nucleophilic substitution reactions.
Thioether formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloro-2-propoxyphenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted imidazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
4-[(5-chloro-2-propoxyphenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(5-chloro-2-propoxyphenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The chloro and propoxy groups contribute to the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
4-[(5-chloro-2-propoxyphenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro and propoxy groups enhances its lipophilicity and membrane penetration, making it more effective in certain applications compared to other nitroimidazoles .
Properties
IUPAC Name |
4-[(5-chloro-2-propoxyphenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-3-6-21-12-5-4-11(15)7-10(12)8-22-14-13(18(19)20)16-9(2)17-14/h4-5,7H,3,6,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRCVCOIBFGNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CSC2=C(NC(=N2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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